![molecular formula C19H17BrN2O2S B2802374 N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide CAS No. 1040679-95-5](/img/structure/B2802374.png)
N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis
Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
Antimicrobial Activity : A study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) on N-(naphthalen-1-yl)propanamide derivatives, which share a structural similarity with the compound , found notable antimicrobial activities against various bacteria and fungi species. Specific compounds demonstrated significant antifungal and anti-Gram-positive bacterial activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities : Dawbaa, Evren, Cantürk, and Yurttaş (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, revealing that some showed high cytotoxicity against human leukemia cells, indicating potential applications in cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Antinociceptive Activity : Önkol, Şahin, Yıldırım, Erol, and Ito (2004) investigated (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives for their antinociceptive properties. Some derivatives were found to be more effective than standard pain relievers in various tests (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
Antitumor Activity : Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab (2016) reported that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant antitumor activity, suggesting potential for development as cancer therapeutics (Al-Suwaidan et al., 2016).
MMP Inhibitors in Tissue Damage : Incerti, Crascí, Vicini, Aki, Yalcin, Ertan-Bolelli, Cardile, Graziano, & Panico (2018) synthesized compounds combining benzisothiazole and 4-thiazolidinone, exhibiting potential wound healing effects and anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) (Incerti et al., 2018).
Tumor Hypoxia Markers : Li, Chu, Liu, & Wang (2005) synthesized nitroimidazole-based thioflavin-T derivatives, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, for use as tumor hypoxia markers in nuclear medicine (Li, Chu, Liu, & Wang, 2005).
Future Directions
properties
IUPAC Name |
N-benzyl-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-13(18(23)21-11-14-6-3-2-4-7-14)25-19-22-12-17(24-19)15-8-5-9-16(20)10-15/h2-10,12-13H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXESIMXHYBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide |
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